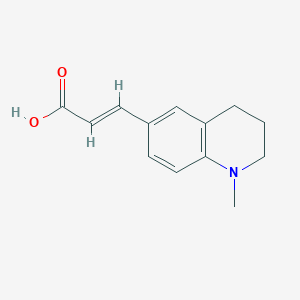
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The core structure of 1-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid group can be introduced through a Heck reaction, where the tetrahydroquinoline derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2, NaOH
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Aplicaciones Científicas De Investigación
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(E)-3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
Clave InChI |
PCWGKTAQBXMCJP-FNORWQNLSA-N |
SMILES isomérico |
CN1CCCC2=C1C=CC(=C2)/C=C/C(=O)O |
SMILES canónico |
CN1CCCC2=C1C=CC(=C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















